molecular formula C22H27ClN2O B12760542 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 93969-08-5

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B12760542
CAS No.: 93969-08-5
M. Wt: 370.9 g/mol
InChI Key: KYZSWSJQTUAPKW-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes multiple methyl groups and a diphenylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and various reagents to introduce the carboxamide and diphenylmethyl groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: A simpler pyrrole derivative with similar structural features.

    2,5-Dimethylpyrrole: Another pyrrole compound with methyl substituents.

    Diphenylmethylamine: Contains the diphenylmethyl group found in the target compound.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(diphenylmethyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups and structural complexity. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

93969-08-5

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

N-benzhydryl-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C22H26N2O.ClH/c1-21(2)15-18(22(3,4)24-21)20(25)23-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-15,19,24H,1-4H3,(H,23,25);1H

InChI Key

KYZSWSJQTUAPKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C.Cl

Origin of Product

United States

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